Product packaging for 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, magnesium salt (2:1), [2S-(2alpha,5alpha,6beta)]-(Cat. No.:CAS No. 40182-54-5)

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, magnesium salt (2:1), [2S-(2alpha,5alpha,6beta)]-

Cat. No.: B12302651
CAS No.: 40182-54-5
M. Wt: 478.2 g/mol
InChI Key: XNXJNOBKIQGNET-SLINCCQESA-N
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Description

Contextualization within Beta-Lactam Antibiotics

The term "beta-lactam" refers to a specific chemical ring structure that is a core component of several antibiotic families, including penicillins, cephalosporins, carbapenems, and monobactams. These antibiotics function by inhibiting the synthesis of the bacterial cell wall, a structure essential for the bacterium's survival. nih.govrxlist.com By disrupting this process, beta-lactam antibiotics cause the bacterial cell to lyse, or burst, leading to its death. rxlist.com

Floxacillin magnesium anhydrous falls squarely within this broad class of antibacterial agents. Its mechanism of action is consistent with other beta-lactam antibiotics, targeting and inactivating the penicillin-binding proteins (PBPs) that are crucial for the final steps of peptidoglycan synthesis in the bacterial cell wall. drugbank.comnih.gov

Within the beta-lactam family, floxacillin is further classified as a semi-synthetic isoxazolyl penicillin. unesp.brnih.gov The "semi-synthetic" designation indicates that it is derived from the natural penicillin nucleus, 6-aminopenicillanic acid, which is then chemically modified. medicines.org.au This modification is key to its enhanced properties.

The "isoxazolyl" part of its classification points to the specific chemical group attached to the penicillin core. This isoxazolyl side chain is instrumental in providing resistance to penicillinase, an enzyme produced by some bacteria that can inactivate many other types of penicillin. ontosight.ai

Floxacillin is closely related to other isoxazolyl penicillins, namely cloxacillin (B1194729), dicloxacillin (B1670480), and oxacillin (B1211168). nih.gov These antibiotics share a similar core structure and mechanism of action, and were developed around the same time to address the growing problem of penicillin-resistant bacteria. wikipedia.org

Comparison of Isoxazolyl Penicillins
CharacteristicFloxacillinCloxacillinDicloxacillinOxacillin
ClassificationIsoxazolyl PenicillinIsoxazolyl PenicillinIsoxazolyl PenicillinIsoxazolyl Penicillin
Resistance to PenicillinaseYesYesYesYes
Serum Protein BindingSimilar to Oxacillin and CloxacillinSimilar to Floxacillin and OxacillinHigher than Floxacillin, Cloxacillin, and OxacillinSimilar to Floxacillin and Cloxacillin

Historical Development and Origins

The development of floxacillin and its counterparts was a direct response to a significant public health crisis: the emergence of antibiotic-resistant bacteria.

Following the widespread introduction of penicillin in the 1940s, it was hailed as a miracle drug. However, its extensive use led to the natural selection of bacteria that could resist its effects. By the 1960s, a large percentage of Staphylococcus aureus infections were caused by strains that produced an enzyme called penicillinase (a type of beta-lactamase). wikipedia.org This enzyme could break down the beta-lactam ring of natural penicillins, rendering them ineffective. nih.govdrugs.com

This growing resistance prompted a concerted effort by pharmaceutical companies to develop new forms of penicillin that could withstand the effects of penicillinase. wikipedia.org Researchers at Beecham Research Laboratories, through the chemical modification of the basic penicillin structure, created a series of semi-synthetic penicillins, including the isoxazolyl penicillins. medicines.org.au Floxacillin, developed in this era, proved to be particularly stable against the beta-lactamase enzyme produced by Staphylococcus aureus. wikipedia.org This made it, and its related compounds, invaluable tools in the fight against these newly resistant staphylococcal infections. bmj.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17ClFMgN3O5S B12302651 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, magnesium salt (2:1), [2S-(2alpha,5alpha,6beta)]- CAS No. 40182-54-5

Properties

CAS No.

40182-54-5

Molecular Formula

C19H17ClFMgN3O5S

Molecular Weight

478.2 g/mol

IUPAC Name

magnesium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C19H17ClFN3O5S.Mg/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1

InChI Key

XNXJNOBKIQGNET-SLINCCQESA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Mg+2]

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Mg+2]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Precursor Synthesis and Acyl Chloride Formation

Utilization of 3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-formic Acid

The primary raw material for the synthesis is 3-(2-chloro-6-fluorophenyl)-5-methyl-isoxazole-4-formic acid. google.com This compound, also known as Fcimic acid, serves as the precursor that contains the specific substituted phenyl and isoxazole (B147169) rings, which are characteristic features of the flucloxacillin (B1213737) side chain. nih.gov The structure of this starting material provides the necessary chemical framework that is later incorporated into the penicillin nucleus. google.comnih.gov

Role of Phosphorus Oxychloride and Organic Amine Catalysis

To prepare the precursor for reaction with the penicillin nucleus, the carboxylic acid group must be converted into a more reactive form. This is achieved by transforming it into an acyl chloride. google.com The synthesis method involves reacting 3-(2-chloro-6-fluorophenyl)-5-methyl isoxazole-4-formic acid with phosphorus oxychloride (POCl₃). google.com This reaction is conducted in an organic solvent and is catalyzed by an organic amine. google.com Phosphorus oxychloride serves as the chlorinating agent, replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. The organic amine acts as a catalyst to facilitate this transformation, resulting in the formation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. google.com This acyl chloride is a highly reactive intermediate, primed for the subsequent acylation step. chemicalbook.com

Penicillin Nucleus Incorporation

With the activated side chain prepared, the next phase of the synthesis involves attaching it to the core structure of penicillin.

Reaction with 6-Aminopenicillanic Acid (6-APA)

The core of the antibiotic is 6-aminopenicillanic acid (6-APA), which is derived from the penicillin nucleus. medicines.org.au The synthesis proceeds by reacting the previously formed 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride with 6-APA. google.com This reaction is an acylation, where the acyl chloride's carbonyl group is attacked by the amino group of 6-APA, forming a stable amide bond. researchgate.net This step effectively couples the characteristic side chain to the β-lactam ring of the penicillin core. nih.gov The reaction is typically carried out by dissolving 6-APA and an inorganic alkali in water and then adding the acyl chloride solution. google.com

Conversion to Flucloxacillin Acid

The direct product of the coupling reaction between the acyl chloride and 6-APA is flucloxacillin in its acidic form. google.com Following the reaction, the mixture is acidified, often with hydrochloric acid. google.com This step is crucial for the isolation of the product. After acidification, the layers are separated, and the resulting flucloxacillin acid can be crystallized from a solvent-water mixture. google.com This compound is a penicillin that features the 6β-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamido] side-chain. nih.gov

Salt Formation and Crystallization Processes

The final stage of the synthesis involves converting the flucloxacillin acid into its more stable and pharmaceutically relevant magnesium salt form.

The conversion to floxacillin magnesium is achieved through a salt exchange reaction. One documented method involves preparing a 20% aqueous solution of flucloxacillin sodium and adding it to a 20% aqueous solution of magnesium sulfate (B86663). google.com This leads to the precipitation of floxacillin magnesium. The resulting precipitate is then washed to remove any remaining sulfate ions and dried under a vacuum to yield the final product. google.com The magnesium salt form is noted for enhancing the stability of the compound. google.comontosight.ai The final product, floxacillin magnesium anhydrous, is a magnesium salt of flucloxacillin. ontosight.aifda.gov The crystallization process is critical for obtaining a pure and stable solid form of the drug. For related magnesium salt compounds, crystallization can be induced by using a solvent and anti-solvent system and controlling temperature. nih.gov For instance, dissolving the compound in a suitable solvent and then introducing an anti-solvent can cause the product to crystallize out of the solution, which can then be isolated by filtration. nih.gov

Magnesium Salt Derivatization

The creation of floxacillin magnesium anhydrous involves the reaction of flucloxacillin with a magnesium salt. This process, known as salt derivatization, is a common strategy in pharmaceutical chemistry to improve the physicochemical properties of a drug, such as stability and solubility. The resulting compound, floxacillin magnesium anhydrous, possesses a molecular formula of C38H32Cl2F2MgN6O10S2. chemspider.com

The interaction between flucloxacillin and the magnesium ion is a key aspect of the derivatization. While specific details of the industrial synthesis of floxacillin magnesium anhydrous are proprietary, the general principle involves the reaction of two moles of flucloxacillin with one mole of a suitable magnesium salt in an appropriate solvent system. The resulting salt is then isolated and purified.

Purification and Crystallization Techniques

The purity of floxacillin magnesium anhydrous is crucial for its use. Various purification and crystallization techniques are employed to remove impurities and isolate the desired compound.

A patented method for purifying a related compound, flucloxacillin sodium, offers insight into potential purification strategies. This process involves:

Dissolving the crude flucloxacillin sodium in water and performing an extraction with a water-immiscible solvent to remove certain impurities. google.com

Treating the aqueous phase with an alkali metal alkoxide, followed by heating, cooling, and filtration to further purify the solution. google.com

Utilizing preparative neutral alumina (B75360) chromatography to achieve a highly purified product, which is then concentrated and dried. google.com

Similar principles of extraction, chemical treatment, and chromatography can be adapted for the purification of floxacillin magnesium anhydrous.

Crystallization is a critical final step in obtaining a pure, stable solid form of the compound. The choice of solvent and the control of conditions such as temperature and cooling rate are vital. For instance, a method for continuous crystallization of magnesium sulfate involves using a vacuum flash crystallizer followed by cooling crystallizers to achieve the desired crystal form. google.com Another technique for recovering magnesium sulfate products involves heating a mixture to form less hydrated crystals, which can then be separated and recrystallized. google.com These general crystallization principles can be applied and optimized for the production of high-purity floxacillin magnesium anhydrous crystals.

Advanced Synthetic Approaches and Derivatives

Research into flucloxacillin has extended to the synthesis of various derivatives, including esters and coordination complexes, to explore new properties and applications.

Synthesis of Mixed Ligand Coordination Complexes with Transition Metals

The ability of flucloxacillin to act as a ligand in coordination complexes has been explored. A study detailed the synthesis and characterization of mixed ligand complexes of flucloxacillin and the amino acid proline with various transition metal ions, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). uobaghdad.edu.iq In these complexes, flucloxacillin acts as a bidentate ligand, coordinating with the metal ion through the nitrogen of the β-lactam thiazolidine (B150603) ring and the carboxylate ion, forming a five-membered ring. uobaghdad.edu.iq The amino acid proline also participates in the coordination, leading to the formation of mixed ligand complexes with an octahedral geometry. uobaghdad.edu.iq

The synthesis of these complexes typically involves dissolving the metal salt, flucloxacillin, and the secondary ligand (in this case, proline) in a suitable solvent and refluxing the mixture. uobaghdad.edu.iq The resulting complexes are then isolated and characterized using various spectroscopic and analytical techniques. uobaghdad.edu.iq

The formation of such complexes highlights the versatility of the flucloxacillin molecule beyond its primary antibacterial function, opening avenues for research into new materials with potentially interesting chemical and physical properties. The study of mixed ligand complexes is an active area of research in coordination chemistry due to their potential applications in various fields. chemijournal.com

Data Tables

Table 1: Physicochemical Properties of Synthesized Mixed Ligand Complexes of Flucloxacillin and Proline. uobaghdad.edu.iq

ComplexColorM.P. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)
[Co(Flx)(Pro)(H₂O)₂]ClPale Brown198-20011.5
[Ni(Flx)(Pro)(H₂O)₂]ClPale Green215-21710.8
[Cu(Flx)(Pro)(H₂O)₂]ClPale Blue204-20612.3
[Zn(Flx)(Pro)(H₂O)₂]ClWhite221-2239.7
[Cd(Flx)(Pro)(H₂O)₂]ClWhite230-23210.1

Note: Data derived from a study on mixed ligand complexes. uobaghdad.edu.iq

Molecular Mechanism of Antimicrobial Action

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mode of action for floxacillin, like other penicillin antibiotics, is the inhibition of bacterial cell wall biosynthesis. unesp.br This critical structure provides mechanical strength to the bacterial cell, protecting it from osmotic lysis.

Targeting of Penicillin-Binding Proteins (PBPs)

Floxacillin's bactericidal activity is mediated through its binding to specific penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. pathbank.orgnih.gov PBPs are a group of enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis. taylorandfrancis.com The beta-lactam ring of floxacillin is structurally similar to the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptides. nih.gov This structural mimicry allows floxacillin to acylate the active site serine residue of the PBPs, forming a stable, covalent acyl-enzyme complex. nih.govliverpool.ac.uk This irreversible binding inactivates the PBP, halting its enzymatic function. nih.gov

Different beta-lactam antibiotics exhibit varying affinities for different PBPs. For instance, studies on the closely related isoxazolyl penicillins, cloxacillin (B1194729) and dicloxacillin (B1670480), have shown specificity for PBP3 and PBP2x in Streptococcus pneumoniae. nih.gov Given that floxacillin differs from dicloxacillin only by the substitution of a chlorine atom with a fluorine atom, it is expected to have a similar PBP binding profile. nih.gov

Interference with Peptidoglycan Transpeptidation and Cross-Linking

By inactivating PBPs, floxacillin directly interferes with the transpeptidation reaction, which is the final and crucial step in peptidoglycan synthesis. unesp.brpathbank.org This reaction involves the formation of peptide cross-links between adjacent glycan chains, a process that provides the peptidoglycan sacculus with its structural rigidity. nih.govnih.gov The inhibition of transpeptidase activity prevents the formation of these essential cross-links, leading to the synthesis of a weakened and defective cell wall. youtube.comyoutube.com Without a properly formed cell wall, the bacterium is unable to withstand the internal turgor pressure, resulting in cell lysis and death. ontosight.ai

Induction of Bacterial Autolytic Processes

In addition to directly inhibiting cell wall synthesis, floxacillin also triggers the bacterium's own autolytic systems, further contributing to its demise.

Activation of Autolysins/Murein Hydrolases

Cell lysis following floxacillin treatment is ultimately mediated by bacterial cell wall autolytic enzymes, such as autolysins and murein hydrolases. pathbank.orgnih.gov These enzymes are normally involved in processes like cell wall turnover, separation of daughter cells after division, and the insertion of large protein complexes into the cell envelope. nih.govdntb.gov.ua However, their activity is tightly regulated to prevent uncontrolled degradation of the peptidoglycan layer. nih.gov When cell wall synthesis is inhibited by floxacillin, this regulatory control appears to be lost, leading to the uncontrolled activation of these hydrolytic enzymes. nih.gov Evidence suggests that the bactericidal effect of beta-lactam antibiotics like oxacillin (B1211168) is augmented by these hydrolytic enzymes on the cell surface. nih.gov

Proposed Interference with Autolysin Inhibitors

The precise mechanism by which floxacillin and other beta-lactams trigger autolysin activity is still under investigation, but one prominent hypothesis suggests an interference with autolysin inhibitors. pathbank.orgnih.gov It is proposed that under normal conditions, autolysin activity is held in check by inhibitors. nih.gov The inhibition of cell wall synthesis may destabilize the complex between the autolysin and its inhibitor, leading to the release and activation of the autolytic enzyme. nih.gov This uncontrolled enzymatic activity then proceeds to degrade the bacterial cell wall, culminating in cell lysis. nih.gov

Structural Basis for Beta-Lactamase Resistance

A key characteristic of floxacillin is its stability against hydrolysis by a variety of beta-lactamases, including penicillinases produced by staphylococci. ontosight.ainih.gov Beta-lactamases are enzymes that inactivate many penicillin antibiotics by hydrolyzing the amide bond in the beta-lactam ring. frontiersin.org

The resistance of floxacillin to these enzymes is attributed to its chemical structure. The bulky isoxazolyl side chain attached to the penicillin core sterically hinders the approach of the beta-lactamase enzyme to the beta-lactam ring. ontosight.ai This structural feature prevents the enzyme from effectively binding to and hydrolyzing the antibiotic, allowing floxacillin to reach its PBP targets and exert its antibacterial effect.

Role of the Isoxazolyl Side Chain in Enzyme Steric Hindrance

Floxacillin magnesium anhydrous, a magnesium salt of flucloxacillin (B1213737), is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. ontosight.ai Its efficacy against certain bacteria, particularly penicillinase-producing Staphylococcus aureus, is largely attributed to the unique structural features of its acyl side chain. medex.com.bdmicrobiologymatters.com This side chain incorporates a bulky isoxazolyl group which plays a crucial role in the antibiotic's mechanism of action by providing steric hindrance.

The primary target for all penicillin antibiotics is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). wikipedia.orgpathbank.org These enzymes, which are transpeptidases, are essential for the final steps of peptidoglycan synthesis, a process critical for building and maintaining the integrity of the bacterial cell wall. medex.com.bdtaylorandfrancis.comnih.gov By catalyzing the cross-linking of peptidoglycan chains, PBPs ensure the strength and rigidity of the cell wall. nih.gov Floxacillin, like other β-lactam antibiotics, inhibits this process by binding to the active site of PBPs, thereby preventing the transpeptidation reaction. medex.com.bdmedtigo.com This disruption of cell wall synthesis leads to a weakened cell wall, ultimately causing the bacterial cell to lyse and die. medex.com.bdnih.gov

The development of resistance to early penicillins, such as benzylpenicillin, was largely due to the production of β-lactamase enzymes by bacteria like Staphylococcus aureus. wikipedia.org These enzymes inactivate penicillin by hydrolyzing the β-lactam ring, rendering the antibiotic ineffective. The isoxazolyl side chain of floxacillin is specifically designed to overcome this resistance mechanism. microbiologymatters.comwikipedia.org The bulky nature of this side chain creates a steric shield around the β-lactam ring. medex.com.bd This steric hindrance physically obstructs the β-lactamase enzyme from accessing and hydrolyzing the β-lactam ring, thus protecting the antibiotic from inactivation. medex.com.bdmicrobiologymatters.comwikipedia.org While the antibiotic can still bind to the active site of the essential PBPs, it is less susceptible to degradation by β-lactamases. wikipedia.org

Research has shown that the isoxazolylpenicillins, including floxacillin, cloxacillin, and dicloxacillin, exhibit varying degrees of stability against staphylococcal β-lactamase. nih.gov Studies have indicated that dicloxacillin is generally the most stable, followed by cloxacillin, with floxacillin being the most labile to this enzyme. nih.gov This suggests subtle differences in the steric protection afforded by their respective side chains.

The isoxazolyl moiety not only provides resistance to β-lactamases but also influences the antibiotic's affinity for different PBPs. In Streptococcus pneumoniae, for instance, cloxacillin and dicloxacillin, which are structurally similar to floxacillin, show a binding preference for PBP3 and PBP2x. nih.gov The modification of the isoxazolyl side chain, such as the replacement of a chlorine atom with a fluorine atom in flucloxacillin compared to dicloxacillin, can influence these binding efficiencies. nih.gov

However, it is important to note that resistance to floxacillin can still emerge. Methicillin-resistant Staphylococcus aureus (MRSA) provides a key example. MRSA has acquired a gene, mecA, which encodes for a modified penicillin-binding protein called PBP2a. microbiologymatters.commdpi.com PBP2a has a low affinity for most β-lactam antibiotics, including floxacillin, due to a closed conformation of its active site. mdpi.comnih.gov This allows MRSA to continue synthesizing its cell wall even in the presence of the antibiotic. mdpi.com Interestingly, the expression and activity of PBP2a and its homologue PBP2c (encoded by mecC) can be temperature-sensitive, with some strains showing increased susceptibility to floxacillin at physiological temperatures (37°C). asm.org

Detailed Research Findings

Feature Description References
Mechanism of Action Inhibits the third and final stage of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). pathbank.orgnih.govdrugbank.com
Resistance to β-lactamase The bulky isoxazolyl side chain provides steric hindrance, protecting the β-lactam ring from hydrolysis by penicillinase enzymes. medex.com.bdmicrobiologymatters.comwikipedia.org
Target Organisms Primarily effective against Gram-positive bacteria, especially β-lactamase-producing Staphylococcus aureus. ontosight.ai
Emergence of Resistance Methicillin-resistant Staphylococcus aureus (MRSA) produces an altered penicillin-binding protein, PBP2a, which has a low affinity for floxacillin. microbiologymatters.commdpi.com

Antimicrobial Resistance Mechanisms and Molecular Determinants

Innate Resistance to Beta-Lactamase Enzymes

A key feature of floxacillin is its inherent stability against a class of bacterial enzymes that neutralize many other penicillin antibiotics.

Floxacillin was specifically designed to be resistant to the hydrolytic action of beta-lactamase enzymes, also known as penicillinases. drugbank.commicrobiologymatters.comunesp.br These enzymes, produced by many strains of Staphylococcus aureus, are a primary defense mechanism, breaking down the beta-lactam ring that is crucial for the antibiotic's function. unesp.br The stability of floxacillin is attributed to the steric hindrance provided by the isoxazolyl group in its side chain. microbiologymatters.com This bulky chemical group physically blocks the active site of penicillinase, preventing the enzyme from binding to and inactivating the antibiotic molecule. microbiologymatters.com

While highly resistant, some studies have indicated that under conditions of high bacterial load and significant penicillinase production, flucloxacillin (B1213737) can be inactivated to a greater extent than some other penicillinase-resistant penicillins like methicillin (B1676495) or nafcillin.

It is this intrinsic resistance to penicillinase that allows floxacillin to bind to its primary targets, the penicillin-binding proteins (PBPs), and inhibit the synthesis of the bacterial cell wall, leading to cell death in susceptible bacteria. drugbank.commicrobiologymatters.comnih.gov

Acquired Resistance Mechanisms

Despite its innate stability against penicillinase, bacteria have developed several sophisticated mechanisms to acquire resistance to floxacillin. These mechanisms are often transferrable between bacteria, contributing to the spread of antibiotic resistance.

The most significant mechanism of acquired resistance to floxacillin is the alteration of its target site, the penicillin-binding proteins (PBPs). microbiologymatters.com This is most notably observed in Methicillin-Resistant Staphylococcus aureus (MRSA). microbiologymatters.com MRSA strains acquire a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec), which carries the mecA gene.

The mecA gene encodes for a unique PBP, known as PBP2a or PBP2'. This altered PBP has a very low affinity for floxacillin and other beta-lactam antibiotics. youtube.com Therefore, even when floxacillin is present and inhibits the normal PBPs of the bacterium, PBP2a can continue to carry out its function in cell wall synthesis, allowing the bacteria to survive and replicate. youtube.com

MechanismGenetic DeterminantEffectResulting Phenotype
Target ModificationmecA geneProduction of altered Penicillin-Binding Protein (PBP2a)Resistance to methicillin, floxacillin, and other beta-lactams (MRSA)

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively pump out toxic substances, including antibiotics, from the cell. nih.govfrontiersin.orgqeios.comnih.govyoutube.com Overexpression of these pumps can lead to a decrease in the intracellular concentration of an antibiotic, preventing it from reaching its target in sufficient quantities to be effective.

In Staphylococcus aureus, studies have shown that the evolution of resistance to beta-lactam antibiotics, including flucloxacillin, is associated with the increased expression of several efflux pump genes. nih.gov These include norA, lmrS, mepA, and sav1866. The NorA efflux pump, in particular, has been well-studied and is known to contribute to resistance to a variety of antimicrobial agents. mdpi.com By actively expelling floxacillin from the bacterial cell, these efflux pumps contribute to a state of resistance.

Beyond the acquisition of the mecA gene, mutations in the genes encoding for native PBPs can also contribute to reduced susceptibility to floxacillin. While the primary mechanism in high-level resistance is the production of PBP2a, point mutations in other PBP genes can lead to more subtle changes in antibiotic affinity. plos.orgnih.govnih.govnih.gov

For instance, in Streptococcus species, mutations in PBP genes such as pbp2x, pbp2b, and pbp1a have been shown to confer resistance to penicillin G. nih.gov These mutations can alter the structure of the PBP active site, making it more difficult for beta-lactam antibiotics to bind and inhibit their function. plos.org While less common and generally conferring a lower level of resistance compared to the acquisition of mecA, these target site modifications represent another evolutionary strategy for bacteria to evade the action of floxacillin.

Bacterial SpeciesMutated PBPEffect on Resistance
Streptococcus pneumoniaePBP2x, PBP2b, PBP1aDecreased affinity for penicillins, contributing to resistance.
Streptococcus gordoniiPBP2x, PBP2bContributes to increased penicillin resistance.

Spectrum of Activity at the Molecular Level

The antimicrobial spectrum of floxacillin is inherently linked to its molecular structure and its interaction with bacterial cell wall components. Its activity is primarily directed against Gram-positive bacteria, with notable efficacy against penicillinase-producing staphylococci. drugbank.commicrobiologymatters.comunesp.brnih.govnih.gov

At the molecular level, floxacillin's bactericidal action is a result of its ability to inhibit the final step of peptidoglycan synthesis in the bacterial cell wall. microbiologymatters.comunesp.brnih.gov It achieves this by forming a covalent bond with the active site of PBPs, which are the enzymes responsible for cross-linking the peptidoglycan chains. microbiologymatters.comnih.gov This inactivation of PBPs leads to a weakened cell wall and ultimately results in cell lysis and death.

The narrow spectrum of floxacillin is largely due to the differences in cell wall structure between Gram-positive and Gram-negative bacteria. Gram-negative bacteria possess an outer membrane that acts as an effective permeability barrier, preventing many antibiotics, including floxacillin, from reaching their PBP targets in the periplasmic space.

Primary Efficacy Against Gram-Positive Bacteria, Specifically Beta-Lactamase-Producing Staphylococcus aureus

Floxacillin, a member of the isoxazolyl penicillin subgroup of β-lactam antibiotics, demonstrates notable stability against hydrolysis by a range of beta-lactamases, including penicillinases produced by Staphylococcus aureus. drugbank.com This intrinsic resistance to enzymatic degradation is a cornerstone of its clinical efficacy. The drug's mechanism of action involves inhibiting the final stage of bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. drugbank.com This interference disrupts the structural integrity of the cell wall, leading to cell lysis and a bactericidal effect. drugbank.com

Its chemical structure, specifically the isoxazolyl side chain, protects the core β-lactam ring from being cleaved by penicillinase enzymes, which would otherwise inactivate the antibiotic. researchgate.net This makes it a primary therapeutic choice for infections caused by methicillin-susceptible Staphylococcus aureus (MSSA), a common producer of beta-lactamase. nih.govontosight.ai Floxacillin is considered a narrow-spectrum antibiotic, with its activity concentrated against Gram-positive organisms, particularly staphylococci. drugbank.comnih.gov

Research findings have consistently validated its effectiveness. In a neutropenic murine thigh infection model, flucloxacillin demonstrated a significant bactericidal effect against multiple S. aureus isolates, achieving a 2-log reduction in bacterial count. nih.gov It is often regarded as a drug of choice for treating staphylococcal infections, especially those caused by strains that are resistant to other broad-spectrum antibiotics. google.com

Efficacy of Floxacillin Against S. aureus

OrganismKey FindingStudy ModelSource
Methicillin-Susceptible Staphylococcus aureus (MSSA)Achieved a 2-log kill effect against all tested isolates.Neutropenic Murine Thigh Infection Model nih.gov
Beta-lactamase-producing Staphylococcus aureusExerts a bactericidal effect due to stability against penicillinase.In-vitro / General Pharmacological Data drugbank.com
Methicillin-Susceptible Staphylococcus aureus (MSSA) BacteraemiaShowed comparable median duration of bacteraemia (1.0 day) to cefuroxime (B34974) and ceftriaxone.Prospective Cohort Study nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Antibacterial Potency

Influence of Side Chain Modifications on Activity

The side chain of floxacillin, attached to the 6-beta-aminopenicillanic acid nucleus, is paramount to its function. A key component of this side chain is the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole group. The isoxazolyl ring itself is a critical modification that confers resistance to beta-lactamase enzymes, which are produced by some bacteria to inactivate penicillin-type antibiotics. wikipedia.org This resistance is largely attributed to the steric hindrance provided by the bulky isoxazolyl group, which physically obstructs the beta-lactamase from accessing and hydrolyzing the antibiotic's beta-lactam ring. wikipedia.org

Further modifications to this side chain, particularly substitutions on the phenyl ring, have a marked impact on antibacterial potency. In floxacillin, the presence of both a chlorine and a fluorine atom on the phenyl ring is significant. Studies on isoxazole (B147169) derivatives have shown that the presence of halogen atoms (such as fluorine, chlorine, or bromine) on the phenyl substituent of the isoxazole ring can significantly enhance biological activity. mdpi.com Specifically, in a comparison among isoxazolyl penicillins, floxacillin demonstrated comparable activity to dicloxacillin (B1670480) and oxacillin (B1211168), and slightly greater activity than cloxacillin (B1194729) against penicillin-resistant staphylococci. unesp.br

The nature and position of these halogen substituents are crucial. The specific combination of chlorine and fluorine in floxacillin is a result of targeted chemical synthesis aimed at optimizing its antibacterial spectrum and stability. unesp.br

Steric and Electronic Properties in Relation to Binding

The effectiveness of floxacillin is a tale of two binding interactions: its ability to bind to and inactivate penicillin-binding proteins (PBPs) in bacteria, and its ability to evade inactivation by beta-lactamase enzymes. wikipedia.orgnih.gov Both interactions are heavily influenced by the steric and electronic properties of the molecule.

The primary mechanism of action for floxacillin involves binding to PBPs, which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. nih.govpatsnap.com By acylating the active site of these proteins, floxacillin inhibits cell wall synthesis, ultimately leading to bacterial cell death. nih.gov The steric bulk of the isoxazolyl side chain is a critical feature. It is large enough to prevent hydrolysis by beta-lactamases but is still accommodated by the active site of the target PBPs. wikipedia.org This selective binding is a cornerstone of its efficacy against beta-lactamase-producing bacteria.

Electronically, the presence of the electron-withdrawing halogen atoms (chlorine and fluorine) on the phenyl ring influences the electronic distribution across the side chain. This, in turn, can affect the reactivity of the beta-lactam ring and the binding affinity of the molecule to the PBP active site.

Table 1: Comparison of Isoxazolyl Penicillins

Compound Phenyl Ring Substituents Relative Activity
Oxacillin None Baseline
Cloxacillin 2-chloro Similar to Oxacillin
Dicloxacillin 2,6-dichloro Similar to Floxacillin
Floxacillin 2-chloro, 6-fluoro As active as Dicloxacillin

Computational Approaches in SAR Analysis

Modern drug design and analysis heavily rely on computational methods to predict and explain the biological activity of molecules. For floxacillin, these approaches provide a deeper, quantitative understanding of its structure-activity relationship.

Quantum Chemical Descriptors (e.g., HOMO, LUMO Orbital Distributions)

Quantum chemical descriptors are used to quantify the electronic properties of a molecule and relate them to its chemical reactivity. nih.gov Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. dergipark.org.tr

For floxacillin, DFT studies have been used to determine the distribution of these frontier orbitals. researchgate.net Such analyses reveal that the HOMO is typically located over the substituted aromatic ring, while the LUMO is predominantly situated over the indole (B1671886) side of the molecule. nih.gov This distribution helps to identify the most probable sites for nucleophilic and electrophilic attack, providing insights into how floxacillin interacts with biological targets. nih.gov The energies of these orbitals are critical parameters in quantitative structure-activity relationship (QSAR) models for antibiotics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of floxacillin, DFT calculations, such as those performed using the B3LYP/6-31G(d) level of theory, have been employed to obtain an optimized molecular structure. researchgate.net This provides a detailed, three-dimensional picture of the molecule's geometry, including bond lengths and angles.

These computational models are invaluable for understanding the molecule's inherent properties. For instance, DFT can be used to calculate thermodynamic parameters and to analyze the bonding characteristics within the molecule. nih.gov By comparing the calculated structural parameters with experimental data, the accuracy of the computational model can be validated. nih.gov For floxacillin, DFT provides a theoretical foundation for understanding how its specific structural arrangement contributes to its antibacterial activity.

Molecular Modeling of Protein-Ligand Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the case of floxacillin, docking studies are used to simulate its interaction with the active site of Penicillin-Binding Proteins (PBPs). nih.gov

These models can reveal crucial details about the binding process, such as the specific amino acid residues within the PBP active site that interact with the antibiotic. nih.gov For beta-lactam antibiotics, a key interaction is the acylation of a serine residue in the PBP active site. nih.gov Docking simulations can calculate the binding energy of this interaction, providing a quantitative measure of the affinity between floxacillin and its target. nih.gov Studies on related compounds have shown that the binding energy scores are indicative of the inhibitory potential of the antibiotic. nih.gov By visualizing the docked complex, researchers can understand how the steric bulk of the isoxazolyl side chain fits within the active site and how the electronic properties of the molecule contribute to the stability of the bound complex.

Table 2: Key Computational Research Findings for Floxacillin and Related Compounds

Computational Method Application Key Findings
DFT Structural Optimization Provided optimized geometry of floxacillin. researchgate.net
HOMO/LUMO Analysis Reactivity Prediction Identified electron-rich and electron-poor regions, indicating sites of interaction. nih.gov
Molecular Docking Protein-Ligand Interaction Modeled the binding of isoxazolyl penicillins to the PBP active site, highlighting key amino acid interactions and binding energies. nih.govnih.gov

Investigation of Protein-Adduct Formation

The formation of covalent adducts between floxacillin and endogenous proteins is a critical area of study in understanding its molecular interactions and the potential for immune-mediated adverse reactions. This process, known as haptenation, involves the reactive β-lactam ring of floxacillin opening and forming a stable covalent bond with nucleophilic residues on proteins, primarily lysine (B10760008). researchgate.net This modification can alter the protein's structure and function, potentially rendering it immunogenic.

Covalent Binding to Human and Bacterial Proteins (e.g., Albumin, B-cells, HLA-B*57:01)

Research has demonstrated that floxacillin has the propensity to bind covalently to a variety of human and bacterial proteins.

Human Proteins:

Albumin: Floxacillin has been shown to bind covalently to human serum albumin (HSA). nih.gov This binding to selective lysine residues on albumin occurs in a time-dependent manner. nih.gov The formation of floxacillin-HSA conjugates is considered a potential trigger for an immune response. nih.gov Studies using mass spectrometry have confirmed the formation of a 453 Da adduct on lysine residues of HSA following treatment with floxacillin. biorxiv.org

B-cells: Floxacillin forms adducts with cellular proteins within B-lymphoblastoid cells. nih.govfda.gov Specifically, in B-lymphoblastoid cells expressing only HLA-B*57:01 as MHC-I molecules, treatment with floxacillin led to an immunopeptidome enriched with floxacillin-haptenated lysine residues on peptides. fda.gov

HLA-B57:01: A strong association exists between floxacillin-induced liver injury and the HLA-B57:01 allele. nih.govg-standaard.nl The mechanism is thought to involve the covalent binding of floxacillin to peptides that are then presented by the HLA-B57:01 molecule, triggering a T-cell mediated immune response. fda.govg-standaard.nl This process can generate neoantigens that lead to hypersensitivity reactions. fda.govfrontiersin.org Furthermore, studies have identified that floxacillin can also bind directly to the HLA-B57:01 heavy chain itself, specifically to a lysine residue (K146), which could interfere with interactions with other immune receptors. fda.govnih.gov

Bacterial Proteins:

Penicillin-Binding Proteins (PBPs): In bacteria, floxacillin's antibacterial activity stems from its ability to covalently bind to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. pathbank.org This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for maintaining the cell wall's integrity, ultimately leading to cell lysis. pathbank.orgnih.gov Studies in Streptococcus pneumoniae have shown that floxacillin is co-selective for PBP2x and PBP3. nih.gov

Table 1: Summary of Floxacillin Covalent Binding to Key Proteins

Protein Target Organism/Cell Type Significance of Binding References
Albumin (HSA) Human Formation of drug-protein adducts that can act as haptens, potentially initiating an immune response. nih.govnih.gov
Cellular Proteins in B-cells Human (B-lymphoblastoid cells) Generation of floxacillin-haptenated peptides within immune cells. nih.govfda.gov
HLA-B*57:01 Human Presentation of drug-modified peptides to T-cells, strongly associated with drug-induced liver injury. Direct binding to the HLA molecule may also occur. nih.govfda.govg-standaard.nlfrontiersin.org
Penicillin-Binding Proteins (PBPs) Bacteria (e.g., S. pneumoniae) Inhibition of bacterial cell wall synthesis, the basis of its antimicrobial action. pathbank.orgnih.gov

Identification of Covalent Modification Sites (e.g., Lys50 on 14-3-3 Protein)

Advanced analytical techniques, such as mass spectrometry, have enabled the precise identification of the sites where floxacillin covalently modifies proteins.

One of the most well-characterized modification sites is Lysine 50 (Lys50) on the 14-3-3 protein . researchgate.netnih.gov The 14-3-3 proteins are a family of highly conserved regulatory proteins involved in crucial cellular processes like cell cycle control and apoptosis. nih.gov

The covalent adduction of floxacillin to Lys50 has been identified in both human primary hepatocytes and B-cells, suggesting that 14-3-3 proteins may be a significant cellular target for the drug. nih.govliverpool.ac.uk

Mass spectrometry analysis has confirmed this modification by identifying the peptide YK[Flucloxacillin]NVVGAR, where the mass increase corresponds to the floxacillin adduct on the lysine residue. researchgate.netnih.gov

Computational modeling predicts that the binding of floxacillin to Lys50, which is located within the protein's phosphobinding pocket, could clash with other critical residues (Arg57 and Arg132), potentially disrupting the 14-3-3 protein's ability to bind to its signaling partners. researchgate.netnih.gov

Besides the 14-3-3 protein, floxacillin has been found to bind to multiple other hepatocellular proteins. An affinity enrichment-based proteomics approach identified a total of 10 floxacillin-modified proteins in human primary hepatocytes. nih.govoup.com These include proteins with catalytic and transport functions. nih.govoup.com For instance, floxacillin was found to bind to three lysine residues (Lys258, Lys376, and Lys537) on liver carboxylesterase 1. researchgate.netnih.gov

Table 2: Identified Covalent Modification Sites of Floxacillin

Protein Modification Site(s) Cell Type / System Analytical Method Predicted Impact References
14-3-3 Protein Lysine 50 (Lys50) Human Primary Hepatocytes, B-cells Mass Spectrometry, Molecular Modeling Disruption of binding to partner proteins by clashing with Arg57 and Arg132. researchgate.netnih.govliverpool.ac.uk
Liver Carboxylesterase 1 Lysine 258, Lysine 376, Lysine 537 Human Primary Hepatocytes Mass Spectrometry Potential alteration of protein conformation and catalytic actions. researchgate.netnih.gov
HLA-B*57:01 Lysine 146 (K146) B-lymphoblastoid cells Mass Spectrometry, Molecular Modeling Potential interference with KIR-3DL1 binding and subsequent NK cell function. fda.govnih.gov
Albumin Lysine residues Human Plasma Mass Spectrometry Formation of immunogenic haptens. nih.govbiorxiv.org

Impact of Efflux Inhibition on Covalent Protein Binding

Efflux transporters are membrane proteins that actively pump substrates, including drugs, out of cells. The activity of these transporters can influence the intracellular concentration of a drug and, consequently, the extent of covalent protein binding.

Studies in human primary hepatocytes have investigated the role of specific efflux transporters on floxacillin adduction. nih.govoup.com

The inhibition of membrane transporters, specifically the multidrug resistance-associated protein 2 (MRP2) and P-glycoprotein (P-gp), appeared to lead to a reduction in the levels of covalent binding of floxacillin. nih.govoup.com

This suggests that these transporters are involved in the cellular disposition of floxacillin. nih.gov Covalent binding of floxacillin has been shown to have a strong propensity to occur in the bile canaliculi regions of differentiated liver cells, where transporters like MRP2 and P-gp are primarily located. nih.gov

The binding of floxacillin in these regions and within hepatocytes may provide a source of neoantigens for subsequent presentation by HLA molecules and activation of T-cells. nih.gov Therefore, the modulation of efflux transporter activity can impact the formation of these potentially immunogenic protein adducts.

Chemical Degradation Pathways and Stability Profiling

Forced Degradation Studies (ICH Guidelines)

Forced degradation, or stress testing, is fundamental to identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies expose the compound to conditions more severe than standard accelerated stability testing, such as extremes of pH, oxidation, light, and heat, as outlined in the International Council for Harmonisation (ICH) guidelines. researchgate.netscielo.br

The susceptibility of the β-lactam ring to hydrolysis is a primary degradation pathway for penicillin-class antibiotics.

Alkaline Conditions: Floxacillin undergoes significant degradation under alkaline conditions. Studies on the closely related amoxicillin (B794) have shown that alkaline environments, such as in a co-suspension with magnesium oxide, lead to the formation of degradation products like amoxicilloic acid and amoxicillin diketopiperazine. nih.gov A forced degradation study of amoxicillin utilized 0.015 M NaOH, resulting in approximately 50% degradation. scielo.br

Acidic Conditions: Acid-catalyzed hydrolysis also contributes to the degradation of floxacillin. A typical forced degradation study might involve exposure to 0.375 M HCl. scielo.br

Neutral Conditions: While more stable in neutral pH, degradation still occurs. The stability of flucloxacillin (B1213737) sodium in solution has been shown to be enhanced by using a citrate-buffered saline diluent at pH 7, indicating that pH control is critical to mitigating hydrolysis. nih.gov Studies have also monitored the degradation of flucloxacillin sodium in aqueous solutions, noting that the presence of certain excipients can alter stability. orientjchem.org

Stress ConditionReagent/Condition ExampleObserved DegradationPotential Degradation Products
Alkaline Hydrolysis 0.015 M NaOHSignificant degradation (~50%)Floxacilloic acid, Diketopiperazines
Acid Hydrolysis 0.375 M HClDegradation observedPenicilloic acid derivatives
Neutral Hydrolysis Aqueous Solution (pH ~7)Slower degradation, stability improved with buffersHydrolysis products

This table is generated based on data from forced degradation studies on floxacillin and related β-lactam antibiotics. scielo.brnih.govscielo.brnih.gov

Floxacillin is susceptible to oxidative degradation. Studies have explored its reaction with various oxidizing agents.

Mechanism: The oxidation of flucloxacillin has been investigated using agents like alkaline hexacyanoferrate(III) and permanganate (B83412) ion. aun.edu.egtjpr.org These studies indicate that the reaction follows a complex mechanism, with tests showing the involvement of free radicals. aun.edu.eg

Stoichiometry: The reaction between flucloxacillin and alkaline hexacyanoferrate(III) was found to have a stoichiometry of 1:4, meaning one mole of the antibiotic reacts with four moles of the oxidant. aun.edu.egresearchgate.net

Forced Degradation Conditions: A common condition for inducing oxidative degradation in forced studies is the use of hydrogen peroxide (e.g., 1.5% H₂O₂). scielo.br

Oxidizing AgentKey Findings
Alkaline Hexacyanoferrate(III) 1:4 (antibiotic:oxidant) stoichiometry; proceeds via a free radical mechanism. aun.edu.egresearchgate.net
Permanganate Ion (Alkaline) Effective in oxidizing flucloxacillin. tjpr.org
Hydrogen Peroxide (H₂O₂) Standard reagent for forced oxidative degradation studies. scielo.br

This table summarizes findings from kinetic and mechanistic studies on the oxidation of floxacillin.

Exposure to light can induce degradation of photosensitive compounds. Photostability assessments are a key component of ICH-compliant forced degradation testing. researchgate.net

Test Conditions: Standard photostability testing involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation. scielo.br

Floxacillin is known to be sensitive to heat and humidity. google.comnih.gov

Solid-State Degradation: Forced degradation studies often involve exposing the solid drug substance to dry heat (e.g., 105°C) and humid heat. scielo.br Such conditions can lead to significant chemical degradation and physical changes, such as the conversion of the crystalline form to an amorphous state, which can further increase susceptibility to hydrolysis. scielo.br

Degradation at High Temperatures: Studies on various β-lactams showed they maintain a high degree of stability up to 150°C, with less than 30% degradation. diva-portal.orgresearchgate.net However, classic sterilization conditions (120°C for 20 minutes) can cause substantial inactivation of penicillins. diva-portal.org At temperatures reaching 250°C, most β-lactam antibiotics are completely degraded. diva-portal.orgresearchgate.net

TemperatureConditionObserved Effect
105°C Dry and Wet HeatSignificant chemical and physical degradation (amorphization). scielo.brscielo.br
120°C Sterilization (20 min)Considerable inactivation (~65% for penicillins). diva-portal.org
150°C Pressurized SystemHigh degree of stability (<30% degradation). diva-portal.orgresearchgate.net
250°C Pressurized SystemPartial to full removal of the compound. diva-portal.orgresearchgate.net

This table presents thermal stability data for floxacillin and related penicillin antibiotics under various conditions.

Characterization of Degradation Products

Identifying the structures of degradation products is crucial for understanding the degradation pathways and ensuring the quality of the drug substance.

Advanced analytical techniques are essential for the separation and structural elucidation of impurities.

Methodology: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry, particularly using ion trap/time-of-flight (LC-MS/TOF) and multi-stage mass spectrometry (MSn), is a powerful tool for this purpose. nih.gov These methods allow for the effective separation of impurities and provide high-resolution mass data for structural characterization. nih.gov

Identified Degradants: Research using these techniques has successfully characterized numerous impurities in flucloxacillin. One study identified eight previously unknown impurities and three polymerized impurities. nih.gov The primary degradation pathway involves the hydrolysis of the β-lactam ring, leading to the formation of the corresponding penicilloic acid . Other identified products from oxidative degradation include carboxylic acids and 5,5-dimethyl-thiazolidine-2,4-dicarboxylic acid . tjpr.org

Analytical TechniqueApplicationIdentified Degradation Products
LC-MS/TOF and MSn Separation and structural elucidation of impurities from forced degradation.Unknown impurities, polymerized impurities, penicilloic acid, carboxylic acids. tjpr.orgnih.gov

This table outlines the application of mass spectrometry in identifying floxacillin degradation products.

Postulation of Degradation Pathways

The chemical stability of β-lactam antibiotics, including floxacillin, is a critical factor for their therapeutic efficacy, as they are susceptible to degradation in both aqueous solutions and the solid state. The microbiological activity of these antibiotics is largely dependent on the integrity of the β-lactam ring structure. orientjchem.org

Studies on the degradation of flucloxacillin sodium, a salt of floxacillin, have provided insights into its degradation pathway. The degradation process can be monitored through techniques such as UV spectroscopy and pH measurements. orientjchem.orgresearchgate.net One postulated degradation pathway for flucloxacillin sodium involves the transformation of the parent molecule. orientjchem.org This degradation can be influenced by various chemical species present in the solution. researchgate.net The process may involve the opening of the β-lactam ring, leading to the formation of inactive metabolites. orientjchem.org Research has indicated that the oxidation of flucloxacillin can proceed via a mechanism involving free radicals. aun.edu.eg

Influence of Solvent Systems and Chemical Species on Stability

The stability of floxacillin is significantly influenced by the chemical environment, including the presence of various organic compounds. researchgate.net

Effects of Carbohydrates (Glucose, Fructose)

The presence of carbohydrates such as glucose and fructose (B13574) in aqueous solutions of flucloxacillin sodium has been studied to determine their impact on the antibiotic's stability. Research indicates that the stability of flucloxacillin sodium in aqueous solutions containing glucose and fructose is comparable to its stability in a simple aqueous solution. orientjchem.orgresearchgate.net

Minor degradation was observed, which was attributed to slight changes in the degradation pathway. researchgate.net The pH of flucloxacillin sodium solutions in the presence of glucose and fructose remains relatively stable over time, further suggesting a limited impact of these carbohydrates on the degradation rate. orientjchem.org

Table 1: pH of 0.01m Flucloxacillin Sodium in Aqueous and Aqueous-Glucose/Fructose Solutions at 295.15 K

Time (hours)Water0.1m Glucose0.3m Glucose0.5m Glucose0.1m Fructose0.3m Fructose0.5m Fructose
06.816.816.816.816.816.816.81
16.756.766.766.756.766.766.75
26.706.716.706.706.716.706.70
36.646.656.646.646.656.646.64
46.586.596.586.586.596.586.58
56.516.526.516.516.526.516.51
66.456.466.456.456.466.456.45
76.386.396.386.386.396.386.38
86.316.326.316.316.326.316.31
96.246.256.246.246.256.246.24
106.176.186.176.176.186.176.17
116.106.116.106.106.116.106.10
126.026.036.026.026.036.026.02

Data sourced from a study on Flucloxacillin Sodium. orientjchem.org

Effects of Nitrogenous Compounds (Urea, Thiourea)

In contrast to carbohydrates, nitrogenous compounds like urea (B33335) and thiourea (B124793) have a more pronounced effect on the stability of flucloxacillin sodium. orientjchem.orgresearchgate.net The presence of urea and thiourea in aqueous solutions leads to a significant increase in the degradation of the antibiotic. orientjchem.org This is evidenced by changes in UV absorbance and a more substantial alteration in the pH of the solutions over time. orientjchem.orgresearchgate.net

The interaction with urea and thiourea appears to enhance the major degradation pathway of flucloxacillin. orientjchem.org The pH of flucloxacillin sodium solutions containing urea and thiourea differs significantly from that of a simple aqueous solution, indicating a greater degree of chemical change and instability. orientjchem.org

Table 2: pH of 0.01m Flucloxacillin Sodium in Aqueous-Urea/Thiourea Solutions at 295.15 K

Time (hours)0.1m Urea0.3m Urea0.5m Urea0.1m Thiourea0.3m Thiourea0.5m Thiourea
06.816.816.816.816.816.81
16.706.676.646.606.556.51
26.606.546.486.426.336.24
36.516.426.336.266.136.00
46.426.316.196.115.955.79
56.336.206.065.975.795.60
66.246.105.945.845.645.43
76.156.005.835.725.505.28
86.065.905.725.615.385.15
95.975.805.615.505.265.03
105.885.705.505.395.154.92
115.795.605.395.285.044.81
125.705.505.285.174.934.70

Data sourced from a study on Flucloxacillin Sodium. orientjchem.org

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of floxacillin. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and liquid chromatography-mass spectrometry (LC-MS) are among the most powerful and frequently employed methods.

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of floxacillin due to its high resolution, sensitivity, and precision. unesp.br The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and quantification. Reversed-phase (RP) HPLC is commonly utilized, with C18 columns being a frequent choice for the stationary phase. asianpubs.orgpsu.edu

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. researchgate.net Key validation parameters include linearity, precision, accuracy, specificity, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.net

Several studies have reported the development and validation of RP-HPLC methods for floxacillin. For instance, a method for the simultaneous estimation of amoxicillin (B794) trihydrate and flucloxacillin (B1213737) sodium used a Kromasil C18 column with a mobile phase of 0.020 M potassium dihydrogen orthophosphate and acetonitrile (B52724) (75:25 v/v). psu.edu The method demonstrated good linearity and recovery, proving its accuracy and precision for routine analysis. psu.edu Another study developed an isocratic ion exchange HPLC method for the simultaneous determination of flucloxacillin and amoxicillin, highlighting the method's specificity and reproducibility with quantification limits around 0.2 µg/mL for each drug. researchgate.net

The table below summarizes the parameters from various validated HPLC methods for floxacillin analysis.

Parameter Method 1 Method 2 Method 3
Column Kromasil C18 (250 cm × 4.6 mm, 5µm) psu.eduKromasil 100, C-18 (150 mm × 4.6 mm, 5 µm) asianpubs.orgZORBAX 300-SCX researchgate.net
Mobile Phase 0.020 M KH2PO4 – Acetonitrile (75:25) psu.edupH 5.0 Phosphate (B84403) Buffer and Acetonitrile (Gradient) asianpubs.org0.025 M Ammonium Dihydrogen Phosphate (pH 2.6) – Acetonitrile (95:5) researchgate.net
Flow Rate 1.5 mL/min psu.edu1.5 mL/min asianpubs.orgNot Specified
Detection (UV) 225 nm psu.edu225 nm asianpubs.orgNot Specified
Linearity Range Not Specified10-150 µg/mL asianpubs.orgNot Specified
Retention Time Not Specified10.9 min asianpubs.orgNot Specified
LOQ Not SpecifiedNot Specified~0.2 µg/mL researchgate.net

Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative and quantitative analysis of floxacillin, offering advantages such as simplicity, cost-effectiveness, and the ability to screen multiple samples simultaneously. researchgate.netnih.gov It is often used for identification, purity control, and stability studies. mdpi.com

For the simultaneous determination of amoxicillin and flucloxacillin, a TLC-densitometry method was developed using silica (B1680970) gel 60 F254 plates as the stationary phase. researchgate.net The optimal mobile phase was found to be a mixture of chloroform, methanol, and ammonia (B1221849) (5:2:0.5 by volume). researchgate.net Densitometric detection was performed at 254 nm, and the method was validated according to ICH guidelines, showing good accuracy and precision with calibration curves in the range of 5-30 µ g/spot for flucloxacillin. researchgate.net

TLC can also be used for preliminary screening of pharmaceutical substances before employing more sophisticated techniques like HPLC. nih.gov The choice of solvent system and detection method, such as iodine vapor, allows for the identification of penicillins and cephalosporins. nih.govmdpi.com

The table below outlines a TLC system used for the analysis of flucloxacillin.

Parameter TLC Method for Floxacillin & Amoxicillin
Stationary Phase Silica gel 60 F254 aluminum plates researchgate.net
Mobile Phase Chloroform : Methanol : Ammonia (5:2:0.5 by volume) researchgate.net
Detection Densitometry at 254 nm researchgate.net
Linearity Range (FLX) 5-30 µ g/spot researchgate.net
Application Simultaneous estimation in pure forms and pharmaceutical formulations researchgate.net

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful analytical tool that combines the separation capabilities of LC with the mass analysis capabilities of MS. researchgate.netnih.gov This technique is particularly useful for the structural elucidation of unknown compounds, such as degradation products of floxacillin. researchgate.net

LC-MS/TOF (Time-of-Flight) provides high-resolution mass data, enabling the determination of the accurate mass and elemental composition of the parent drug and its metabolites or degradation products. researchgate.net Further structural information can be obtained using tandem mass spectrometry (MS/MS or MSn), which involves the fragmentation of selected ions to establish a fragmentation pathway. researchgate.net

In one study, the forced degradation behavior of flucloxacillin was investigated using a gradient HPLC method coupled with MS/TOF and MSn. researchgate.net The drug was subjected to various stress conditions, leading to the formation of seven degradation products. researchgate.net The complete mass fragmentation pathway of flucloxacillin was established, and the accurate mass data from LC-MS/TOF helped in proposing the structures of the major degradation products. researchgate.net An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay has also been developed for the simultaneous quantification of multiple antibiotics, including floxacillin, in human plasma. nih.gov

Spectroscopic Methodologies

Spectroscopic methods are widely used for the quantitative analysis and characterization of floxacillin, relying on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of floxacillin. researchgate.netnih.gov Direct UV measurement is possible, with one validated method using ultra-purified water as a solvent and measuring absorbance at 274 nm. researchgate.net This method proved to be linear over a concentration range of 50.0 to 100.0 mg L-1 with a high correlation coefficient (r = 0.9998). researchgate.net

To enhance sensitivity and selectivity, ion-pair extraction spectrophotometry can be employed. This technique involves the formation of a colored complex between the drug and a chromogenic reagent, which can then be measured in the visible region. One such method involves the formation of an ion-pair between flucloxacillin and an inorganic complex of Mo(V) thiocyanate, which is then extracted with methylene (B1212753) chloride. nih.govresearchgate.net This method allows for the determination of flucloxacillin in the concentration range of 1.5-79 µg/mL. nih.govresearchgate.net Another procedure uses Sudan III as a chromogenic reagent, forming a violet-colored ion-pair with flucloxacillin that has an absorption maximum at 566 nm. nih.gov This method is suitable for quantification in the range of 0.4-25 µg/mL. nih.gov

The table below details parameters for UV-Spectrophotometric methods.

Method Type Reagent/Solvent λmax Linearity Range Reference
Direct UVUltra-purified water274 nm50.0-100.0 mg L-1 researchgate.net
Ion-Pair ComplexMo(V) thiocyanateNot Specified1.5-79 µg/mL nih.govresearchgate.net
Ion-Pair ComplexSudan III566 nm0.4-25 µg/mL nih.gov

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide detailed information about the chemical structure and functional groups present in a molecule. nih.govnih.gov These methods are considered complementary and can be used as whole-organism fingerprinting tools. nih.gov

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule, showing characteristic absorption bands for specific functional groups. nih.gov For a molecule like floxacillin, FT-IR can identify key functional groups such as the β-lactam ring, amide groups, and the isoxazole (B147169) ring. For example, in a study of norfloxacin, a related fluoroquinolone, FT-IR was used to identify the carboxylic groups (υO–H at 2600–2500 cm-1) and carbonyl stretching vibrations (υC=O at 1650–1600 cm-1). nih.gov This technique can confirm the identity and purity of floxacillin magnesium anhydrous.

Raman Spectrometry is based on the inelastic scattering of monochromatic light (Raman scattering). nih.gov Like IR, the Raman spectrum provides information about molecular vibrations. However, due to different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov Raman spectroscopy can be particularly sensitive to non-polar bonds. A novel technology combining optical photothermal infrared (O-PTIR) spectroscopy and Raman spectroscopy allows for the simultaneous acquisition of both spectra from a single location, offering a comprehensive chemical analysis at the single-cell level, which has promising applications in studying bacterial interactions with antibiotics. nih.govrsc.org


Nuclear Magnetic Resonance (NMR) Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation and characterization of floxacillin. springernature.com It provides detailed information about the molecular structure in solution. Both proton (¹H NMR) and fluorine-19 (¹⁹F NMR) spectroscopy have been utilized in the study of floxacillin and its related substances. nih.govscilit.com

¹⁹F NMR, in particular, offers a highly specific and sensitive method for analyzing floxacillin, as the fluorine atom provides a unique spectroscopic handle. nih.gov This technique is advantageous because it involves minimal sample preparation and is generally free from interference by endogenous components that might be present in biological samples like urine. nih.govscilit.comscispace.com Research has demonstrated the use of ¹⁹F NMR to detect and quantify floxacillin and its metabolites, with high-field spin-echo ¹H NMR and High-Performance Liquid Chromatography (HPLC) used for confirmation of the results. nih.govscilit.com

Electrochemical and Other Advanced Methods

Electrochemical methods provide sensitive and often rapid alternatives for the quantification of electroactive compounds like floxacillin.

Potentiometric PVC Membrane Sensors (e.g., Aliquat 336S-Flucloxacillin Ion-Pair)

A notable advancement in the analysis of floxacillin is the development of selective potentiometric sensors. researchgate.net A specific example involves a Polyvinyl Chloride (PVC) matrix membrane sensor where an ion-pair of Aliquat 336S with flucloxacillin serves as the electroactive material. researchgate.net This sensor is designed for the rapid and direct determination of the drug. researchgate.net

The sensor's performance is influenced by the type of plasticizer used in the PVC membrane, with ortho-nitrophenyloctylether (o-NPOE) and dioctylphthalate (DOP) being common choices. researchgate.net These sensors exhibit a fast, stable, and reproducible potentiometric response to flucloxacillin anions. researchgate.net A key feature is their high selectivity for flucloxacillin, even in the presence of other similar antibiotics like amoxicillin and ampicillin, as well as various anions and common pharmaceutical excipients. researchgate.net The method has been validated and shown to be suitable for quality control, with recovery percentages comparing favorably to official pharmacopoeia methods. researchgate.net

Table 1: Performance Characteristics of Floxacillin Potentiometric PVC Membrane Sensors

Parametero-NPOE Plasticized SensorDOP Plasticized Sensor
Concentration Range 1.0 × 10⁻⁵–1.0 × 10⁻² M1.0 × 10⁻⁵–1.0 × 10⁻² M
Anionic Slope 60.7 ± 0.3 mV/decade61.2 ± 0.2 mV/decade
pH Range 6–117–11
Response Time 7 seconds7 seconds
Average Recovery 99.6%99.7%
Mean Standard Deviation ±1.2%±1.5%
Data sourced from a study on potentiometric determination of flucloxacillin. researchgate.net

Polarography

Polarography is another electrochemical technique that has been applied to the determination of floxacillin. unesp.brnih.gov Anodic polarographic methods have been developed based on the electrochemical oxidation of a degradation product of floxacillin. nih.gov

In this method, the hydrolysis of floxacillin under specific pH conditions (e.g., pH 4.9) yields a product that is polarographically active. nih.gov This derivative, thought to contain a thiol group, produces a diffusion-controlled anodic wave at a specific half-wave potential (e.g., -0.24 V vs. SCE). nih.gov This principle has been successfully applied to the quantitative analysis of floxacillin in pharmaceutical capsule formulations, demonstrating good recovery. nih.gov

Principles of Green Analytical Chemistry in Method Development

The field of pharmaceutical analysis is increasingly adopting the principles of Green Analytical Chemistry (GAC) to create more environmentally benign and sustainable methods. mdpi.comresearchgate.net This approach focuses on reducing the ecological footprint of analytical processes. mdpi.com

Minimization of Toxic Solvent Usage and Waste Generation

A primary goal of GAC is the reduction or elimination of toxic and hazardous solvents. researchgate.net Traditional methods for floxacillin analysis, such as HPLC, often rely on significant quantities of toxic organic solvents like acetonitrile and methanol. unesp.brnih.govtandfonline.comresearchgate.net These methods generate substantial chemical waste, which is environmentally detrimental. unesp.brnih.gov

The green approach encourages the substitution of these solvents with safer alternatives, such as water-based solvent systems, or the development of solvent-free techniques. mdpi.com By minimizing solvent consumption, these green methods not only reduce pollution but also enhance operator safety and lower operational costs. unesp.br

Development of Sustainable Analytical Protocols

For floxacillin analysis, this translates to a shift from solvent-intensive chromatographic techniques to methods like the potentiometric and polarographic techniques described above, which use significantly less or no organic solvents. researchgate.netnih.gov The development of such ecologically sound and sustainable methods is a priority in modern analytical science, aiming to ensure that the quality control of essential medicines like floxacillin does not come at a high environmental cost. unesp.brnih.govresearchgate.net

Computational and Modeling Research Paradigms

Theoretical Treatment of Coordination Complexes

The interaction between the floxacillin anion and the magnesium cation (Mg²⁺) forms a coordination complex. Theoretical and computational chemistry methods are employed to investigate the nature of this interaction, focusing on the stability, electronic configuration, and electrostatic properties of the resulting complex. While specific quantum chemical studies on floxacillin magnesium anhydrous are not extensively detailed in publicly available literature, the principles can be understood from research on related penicillin compounds and magnesium complexes. researchgate.netnih.govnih.gov

The stability of the floxacillin magnesium complex is a critical factor influencing its shelf-life and bioavailability. Computational studies, often employing Density Functional Theory (DFT), can be used to analyze the stability of such complexes. researchgate.netdergipark.org.tr Research on other penicillin derivatives indicates that the stability of these molecules is influenced by the intramolecular interactions and the delocalization of electrons within the structure. researchgate.net

For the floxacillin magnesium complex, the magnesium ion likely coordinates with the carboxylate group of the floxacillin molecule and potentially with the carbonyl oxygen of the β-lactam ring. This coordination is expected to stabilize the floxacillin molecule. nih.gov DFT calculations can determine the optimized geometry of the complex, bond energies, and the distribution of electron density. These calculations help in understanding how the coordination with magnesium affects the electronic configuration of the floxacillin molecule, particularly the strained β-lactam ring, which is crucial for its antibacterial activity. nih.gov Studies on other metal complexes have shown that coordination can lead to increased stability. nih.gov

Electrostatic potential (ESP) analysis is a computational method used to visualize the charge distribution and predict the reactive sites of a molecule. For the floxacillin magnesium complex, ESP maps would illustrate the electrostatic interactions between the positively charged magnesium ion and the negatively charged regions of the floxacillin anion. nih.govresearchgate.net

Research on the role of magnesium ions in stabilizing biological macromolecules like tRNA demonstrates that Mg²⁺ ions form contact ion pairs with negatively charged phosphate (B84403) groups, effectively neutralizing the negative potential and stabilizing the tertiary structure. nih.govresearchgate.net A similar principle applies to the floxacillin magnesium complex. The Mg²⁺ ion would be strongly attracted to the negatively charged carboxylate group of floxacillin. The resulting complex would have a significantly altered electrostatic surface potential compared to the free floxacillin anion. This change in electrostatic potential is fundamental to the complex's physical properties, such as solubility and crystal packing. Computational models can precisely map these potential surfaces, providing insights into how the complex will interact with its environment, including solvent molecules and biological receptors. researchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

PK/PD modeling is a cornerstone for optimizing antibiotic therapy, aiming to predict the dose and administration schedule that will achieve the desired therapeutic effect against a pathogen. For flucloxacillin (B1213737), the active component of floxacillin magnesium, extensive computational modeling has been performed to ensure its efficacy.

Population pharmacokinetic (PopPK) models are mathematical models that describe the absorption, distribution, metabolism, and excretion of a drug in a patient population. These models are crucial for understanding the variability in drug concentrations among individuals and for identifying factors that influence this variability. rug.nlmedicinesinformation.co.nz

Several studies have developed PopPK models for flucloxacillin. For instance, research involving healthy volunteers and non-critically ill patients has led to the development of multi-compartment models. rug.nlasm.orgnih.gov A three-compartment model with first-order elimination was found to have excellent predictive performance for flucloxacillin pharmacokinetics in healthy volunteers. asm.org In non-critically ill patients, a model was developed that integrated both total and unbound flucloxacillin concentrations, accounting for its concentration-dependent protein binding. rug.nlnih.gov In critically ill patients, a one-compartment model was found to be most appropriate. nih.govresearchgate.net These models help in understanding how different patient characteristics can affect drug levels, allowing for more individualized dosing strategies. medicinesinformation.co.nz

Below is a table summarizing parameter estimates from a population pharmacokinetic model for total and unbound flucloxacillin in non-critically ill patients. rug.nlnih.gov

ParameterEstimateDescription
Cltotal122 L/hTotal Clearance
Clrenal1.41 L/hRenal Clearance
Vc190 LVolume of Central Compartment
Vp33.9 LVolume of Peripheral Compartment
Q16.8 L/hInter-compartmental Clearance
Kd9.63 mg/LDissociation Constant
θBmax177 mg/LMaximum Protein Binding Capacity
θalb0.054Influence of Albumin on Unbound Fraction

Monte Carlo simulation is a computational technique that uses the parameters from PopPK models to generate virtual patient populations and simulate drug concentrations for various dosing regimens. nih.govscilit.com This allows for the calculation of the probability of target attainment (PTA), which is the likelihood that a specific dosing regimen will achieve the desired PK/PD target (e.g., the percentage of time the free drug concentration remains above the minimum inhibitory concentration, %fT>MIC). asm.orgnih.gov

For flucloxacillin, Monte Carlo simulations have been instrumental in evaluating and optimizing dosing strategies. researchgate.net Simulations have shown that continuous infusion regimens are often superior to intermittent bolus dosing in achieving PK/PD targets, especially for pathogens with higher MICs. asm.orgnih.gov For example, one study found that a continuous infusion of 6 g/day of flucloxacillin was sufficient for 100% of the non-critically ill patient population to achieve an unbound concentration greater than 0.25 mg/L. rug.nlnih.gov However, for higher MICs, such as the clinical breakpoint for Staphylococcus aureus (2 mg/L), higher doses are required, with a 14 g/24h continuous infusion predicted to be effective in 91.2% of the population. rug.nlnih.gov In critically ill patients, simulations revealed that standard daily doses up to 12g may lead to underdosing, with only a 26% probability of target attainment (ƒT>2 mg/L ≥ 50%) for a 12g continuous infusion. nih.govresearchgate.net

The table below presents the probability of target attainment for different flucloxacillin dosing regimens in non-critically ill patients for an MIC of 0.25 mg/L. rug.nl

Continuous Dose (g/24h)Population Reaching Unbound Concentration > 0.25 mg/L
294%
499.6%
6100%

Computational Studies in Materials Science (e.g., Corrosion Inhibition)

Beyond its medical use, the chemical structure of flucloxacillin has been investigated for applications in materials science, specifically as a corrosion inhibitor for metals. dergipark.org.treurjchem.comresearchgate.netelectrochemsci.org Expired drugs are often explored for such "green" applications. eurjchem.com Computational chemistry, particularly Density Functional Theory (DFT), plays a key role in understanding the mechanism of corrosion inhibition at the molecular level. dergipark.org.trdergipark.org.tr

DFT studies on flucloxacillin have evaluated its potential as a corrosion inhibitor for mild steel and aluminum in acidic media. dergipark.org.treurjchem.comresearchgate.net These theoretical calculations focus on quantum chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the Mulliken charge distribution. researchgate.net These parameters help to predict the efficiency of the inhibitor. A higher EHOMO value suggests a greater tendency to donate electrons to the metal surface, while a lower ELUMO value indicates a greater ability to accept electrons from the metal. A small energy gap (ΔE = ELUMO - EHOMO) is generally associated with higher inhibition efficiency.

Theoretical studies have shown that flucloxacillin can adsorb onto metal surfaces through its heteroatoms (oxygen, nitrogen, and sulfur), which are rich in electron density. dergipark.org.trresearchgate.netelectrochemsci.org This adsorption forms a protective layer that isolates the metal from the corrosive environment. eurjchem.comresearchgate.net Computational analyses complement experimental methods like weight loss and electrochemical studies, providing a detailed molecular-level understanding of the adsorption process, which has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. eurjchem.comresearchgate.net

Evaluation of Molecular Descriptors for Inhibitive Effects

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been employed to assess the molecular properties of floxacillin and correlate them with its inhibitive performance. dergipark.org.tr These theoretical studies focus on specific molecular descriptors to predict the efficiency of a compound as an inhibitor.

Theoretical evaluations of floxacillin have been conducted to understand its inhibitive effects at a molecular level. dergipark.org.tr These studies utilize quantum chemical methods to calculate various molecular descriptors that are believed to influence the compound's ability to act as an inhibitor.

Key molecular descriptors that are typically evaluated in such computational studies include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is associated with the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal surface, thus enhancing the inhibitive effect.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor relates to the electron-accepting ability of a molecule. Lower ELUMO values indicate a greater ease of accepting electrons, which can also contribute to the formation of a protective layer on a metal surface.

ΔE (Energy Gap): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's stability. A smaller energy gap generally implies higher reactivity and potentially better inhibitive performance.

Dipole Moment (μ): The dipole moment provides information about the polarity of the molecule, which can influence its adsorption onto a metal surface.

Mulliken Charges: These calculations help to identify the specific atoms or functional groups within the molecule that are most likely to be involved in the adsorption process by indicating the centers of electronic charge.

While specific quantum chemical data for floxacillin magnesium anhydrous is not extensively detailed in the available literature, studies on similar penicillin-based compounds provide a framework for the types of molecular properties that are critical for understanding its inhibitive potential.

Correlation with Experimental Data

A crucial aspect of computational modeling is the validation of theoretical predictions with experimental results. For floxacillin, experimental studies on its inhibitive effects, particularly in the context of metal corrosion, provide the necessary data to establish these correlations.

An experimental investigation into the corrosion inhibition effect of expired flucloxacillin on mild steel in a 1.0 M sulfuric acid medium demonstrated that its inhibition efficiency increases with higher concentrations. electrochemsci.org The study utilized weight loss, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS) techniques to gather experimental data. electrochemsci.org

The following table summarizes the experimental inhibition efficiency of flucloxacillin at various concentrations as determined by the weight loss method at 20°C. electrochemsci.org

Concentration of Flucloxacillin (ppm)Inhibition Efficiency (% IE)
5025.5
10041.8
15055.2
20063.4
25070.1

The experimental data clearly shows a trend of increasing inhibition efficiency with an increase in the concentration of flucloxacillin. electrochemsci.org This trend can be correlated with computational findings. For instance, a higher concentration of the inhibitor in the experimental setup leads to greater surface coverage on the metal, a phenomenon that is explained at the molecular level by the adsorption characteristics predicted through computational models. The adsorption of flucloxacillin onto the metal surface is proposed to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the surface. electrochemsci.org

Furthermore, studies on other penicillin derivatives have shown a strong correlation between quantum chemical parameters (like EHOMO, ELUMO, and dipole moment) and experimentally determined inhibition efficiencies. researchgate.netresearchgate.net Although a direct quantitative correlation for floxacillin magnesium anhydrous is not explicitly provided in the reviewed literature, the available experimental data on flucloxacillin's inhibitive performance aligns with the theoretical principles established for this class of compounds. For example, a study on the corrosion inhibition of aluminum by various drugs, including floxacillin, found it to be the least effective among the tested substances, which could be rationalized through a comparative analysis of their molecular descriptors if such data were available. cu.edu.eg

Molecular Interactions in Biological Systems Non Clinical Focus

Enzyme Induction and Receptor Activation

Floxacillin magnesium anhydrous, an isoxazolyl penicillin antibiotic, has been shown to influence the expression and activity of key enzymes and proteins involved in drug metabolism and transport. These interactions are primarily mediated through the activation of nuclear receptors, which in turn regulate the transcription of various genes.

Research has established that floxacillin acts as a weak inducer of Cytochrome P450 3A4 (CYP3A4). amazonaws.comnih.gov While not a substrate or inhibitor of CYP enzymes itself, floxacillin can, particularly at high concentrations, lead to an increased expression of CYP3A4. amazonaws.comnih.gov This induction has been observed in both in vitro studies using human colorectal adenocarcinoma cells (LS 180) and primary human hepatocytes, as well as in animal models. nih.gov

A translational study involving healthy adults demonstrated that treatment with floxacillin resulted in a minor induction of CYP3A4. nih.govsdu.dk Specifically, the study noted a reduction in the metabolic ratio of midazolam, a known CYP3A4 substrate, after 10 and 28 days of floxacillin administration. nih.gov This dose-dependent induction has been reported for doses as low as 500 mg twice daily. amazonaws.com The induction of CYP3A4 by floxacillin is significant as CYP3A4 is responsible for the metabolism of a large number of therapeutic drugs. nih.gov

Table 1: Effect of Floxacillin on CYP3A4 Activity in Healthy Adults

Treatment DurationGeometric Mean Ratio (GMR) of Midazolam Metabolic Ratio95% Confidence Interval (CI)
10 days0.750.64-0.89
28 days0.720.62-0.85

Source: Iversen et al., 2023 nih.gov

Concurrent with its effects on CYP3A4, floxacillin has been shown to induce the expression of P-glycoprotein (P-gp), an efflux transporter encoded by the MDR1 gene. amazonaws.comnih.gov This induction has been demonstrated in a dose-dependent manner in human LS 180 colorectal adenocarcinoma cells. nih.gov P-gp plays a crucial role in limiting the oral bioavailability of many drugs by pumping them back into the intestinal lumen. tg.org.au The simultaneous induction of both CYP3A4 and P-gp by floxacillin suggests a coordinated regulatory mechanism that can impact the disposition of co-administered drugs that are substrates for both. tg.org.au

The induction of both CYP3A4 and P-gp by floxacillin is primarily mediated through the activation of the Pregnane X Receptor (PXR). amazonaws.comnih.goveurekaselect.com PXR is a nuclear receptor that functions as a xenosensor, detecting the presence of foreign substances and subsequently upregulating the expression of genes involved in their metabolism and detoxification, including CYP3A4 and P-gp. nih.gov

Studies have confirmed that floxacillin is a PXR agonist at pharmacologically relevant concentrations. nih.gov Reporter gene experiments have demonstrated the ability of floxacillin to activate PXR. nih.gov This activation of PXR by floxacillin provides a mechanistic explanation for the observed induction of CYP3A4 and P-gp. nih.goveurekaselect.com Furthermore, research has identified a polymorphism in the PXR gene (rs3814055; C-25385T) that is associated with an increased risk of floxacillin-induced liver injury, suggesting that genetic variations in PXR can influence the response to floxacillin. nih.govnih.gov

Table 2: Summary of Floxacillin's PXR-Mediated Induction

Target Gene/ProteinEffect of FloxacillinMediating ReceptorSupporting Evidence
CYP3A4Weak InductionPregnane X Receptor (PXR)In vitro (human cell lines, hepatocytes), in vivo (rats, humans) amazonaws.comnih.govnih.gov
P-glycoprotein (P-gp)InductionPregnane X Receptor (PXR)In vitro (human cell lines) nih.gov

Interactions with Transport Proteins and Efflux Systems

Floxacillin's interaction with various transport proteins is a key factor in its cellular disposition and potential for drug-induced liver injury.

Floxacillin has been shown to interact with and be a substrate for multidrug resistance-associated protein 2 (MRP2), an efflux transporter that concentrates the drug in the bile epithelia. researchgate.netnih.gov The localization of floxacillin is primarily mediated by MRP2. nih.gov Inhibition of both MRP2 and P-gp has been observed to reduce the levels of covalent binding of floxacillin to hepatocellular proteins. researchgate.netnih.gov

Immunofluorescence imaging in HepaRG cells has revealed that floxacillin protein adducts are localized within the bile canaliculi, which mirrors the localization of MRP2 and P-gp. This indicates an active transport of floxacillin from hepatocytes into the bile. The covalent binding of floxacillin at the bile canaliculi is primarily facilitated by membrane transporters like MRP2 and P-gp. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying magnesium content in Floxacillin magnesium anhydrous?

  • Methodological Answer : Utilize atomic absorption spectrophotometry (AAS) with a magnesium hollow-cathode lamp at 285.2 nm. Prepare standard solutions using lanthanum chloride to suppress interference, and follow USP pharmacopeial protocols for sample digestion (e.g., heating at 550°F in a muffle furnace, acid dissolution, and filtration) . Validate the method via linear calibration curves (0.2–0.6 mg/mL Mg) and ensure reproducibility using triplicate measurements.

Q. How can researchers synthesize high-purity Floxacillin magnesium anhydrous while minimizing hydrolysis?

  • Methodological Answer : Employ low-temperature dehydration (e.g., <400°C) under inert gas to avoid hydrolysis. Use a two-step approach: (1) remove bound water via controlled heating (5°C/min), and (2) stabilize the anhydrous form using a protective salt matrix (e.g., ammonium chloride) to suppress MgOHCl formation . Monitor purity via XRD to confirm the absence of MgO impurities.

Q. What physicochemical characterization techniques are critical for confirming the anhydrous state of Floxacillin magnesium?

  • Methodological Answer : Combine thermogravimetric analysis (TGA) to detect residual water loss (<1% weight loss at 200°C), X-ray diffraction (XRD) to identify crystalline phases, and Fourier-transform infrared spectroscopy (FTIR) to verify the absence of O-H stretching bands (3200–3600 cm⁻¹) . Cross-validate with Karl Fischer titration for trace moisture quantification.

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal degradation data for Floxacillin magnesium anhydrous under varying atmospheric conditions?

  • Methodological Answer : Conduct controlled experiments using simultaneous DTA/TG/MS analysis to differentiate dehydration (endothermic, H₂O release) from hydrolysis (exothermic, HCl release). Compare inert (N₂) vs. humidified atmospheres to isolate degradation pathways. For conflicting XRD results, repeat analyses with synchrotron radiation to enhance resolution of minor phases (e.g., MgO vs. MgOHCl) .

Q. What strategies optimize the formulation stability of Floxacillin magnesium anhydrous in hygroscopic environments?

  • Methodological Answer : Use a combination of excipients (e.g., silica gel desiccants) and moisture-resistant packaging (aluminum foil with nitrogen flushing). For accelerated stability testing, store samples at 40°C/75% RH and monitor via HPLC for degradation products (e.g., flucloxacillin acid). Apply Arrhenius kinetics to predict shelf-life under standard conditions .

Q. How can computational modeling predict the interaction between Floxacillin magnesium anhydrous and biological targets?

  • Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to simulate binding to penicillin-binding proteins (PBPs). Parameterize force fields with DFT-calculated charges for magnesium coordination sites. Validate predictions with in vitro MIC assays against Staphylococcus aureus strains .

Q. What experimental design principles mitigate batch-to-batch variability in Floxacillin magnesium anhydrous synthesis?

  • Methodological Answer : Implement factorial design (e.g., 2³ DOE) to test variables: temperature, reaction time, and Mg²⁺:flucloxacillin molar ratio. Use response surface methodology (RSM) to optimize yield and purity. Include statistical controls (e.g., ANOVA for inter-batch comparisons) and replicate reactions ≥3 times .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in hydration kinetics data for Floxacillin magnesium anhydrous?

  • Methodological Answer : Standardize hydration protocols (e.g., 25°C, 60% RH) and use dynamic vapor sorption (DVS) for precise water uptake measurements. Apply the Avrami-Erofeev model to compare kinetic curves across studies. If discrepancies persist, validate with isotopic labeling (D₂O) to track water incorporation .

Q. What metadata standards are essential for ensuring reproducibility in Floxacillin magnesium anhydrous research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthesis parameters (e.g., heating rate ±0.5°C), instrument calibration dates, and raw data repositories (e.g., Zenodo). Use controlled vocabularies for analytical techniques (e.g., IUPAC nomenclature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.